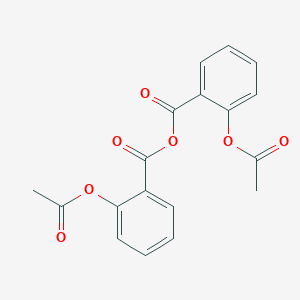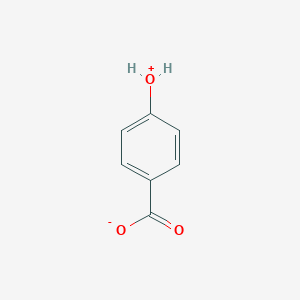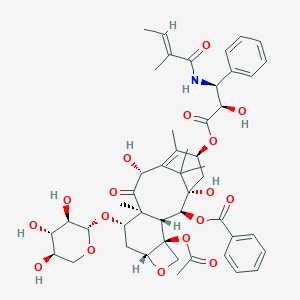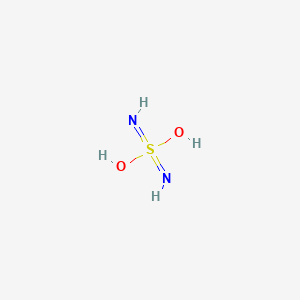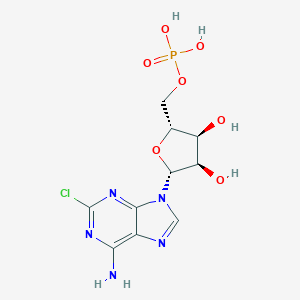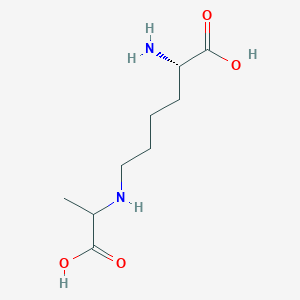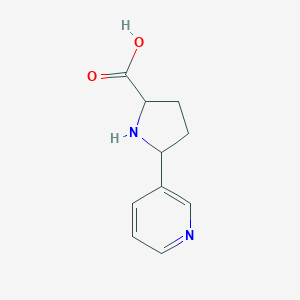
Deoxypyridinoline Chloride Trihydrochloride Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Deoxypyridinoline, a key component of Deoxypyridinoline Chloride Trihydrochloride Salt, is synthesized from bone and then converted to its monochloride trihydrochloride salt form. This process is essential for creating a standardized form of deoxypyridinoline for clinical and research purposes. The synthesis utilizes advanced techniques to ensure purity and the correct structural configuration, which is then verified through mass spectrometry and NMR spectroscopy among other methods (Robins et al., 1996).
Molecular Structure Analysis
The molecular structure of Deoxypyridinoline Chloride Trihydrochloride Salt involves a complex arrangement of nitrogen, carbon, and chlorine atoms, making it a significant marker for collagen crosslinking within the human body. The meticulous structural elucidation, as demonstrated in related compounds, involves spectroscopic, thermally, and structurally using techniques like X-ray diffraction and IR-spectroscopy to understand its complex structure and behavior (Koleva et al., 2009).
Chemical Reactions and Properties
Deoxypyridinoline Chloride Trihydrochloride Salt undergoes various chemical reactions, including alkylation and cycloaddition, which are pivotal in understanding its chemical behavior and interactions. These reactions not only demonstrate the compound's reactivity but also its potential in forming new compounds or being integrated into larger molecular structures (Robertson, 1982).
科学研究应用
Role in Environmental and Biological Systems
Chloride salts, including various specific forms such as copper chlorides, play significant roles in environmental and biological systems. For example, copper chlorides are pivotal in both the corrosion processes of copper alloys and as pigments in paintings, highlighting the chemical diversity and application in conservation studies (Scott, 2000).
Degradation of Environmental Pollutants
The microbial degradation of organophosphorus pesticides, such as chlorpyrifos and its metabolite TCP, underscores the environmental impact of chloride ions in bioremediation processes. Microbial strains capable of degrading these compounds release chlorine atoms, which can both inhibit and facilitate further microbial proliferation (Bose, Kumar, & Vo, 2021).
Neurobiological Studies
Research on compounds with structural similarities to tricyclic antidepressants, such as tianeptine (which contains chloride salts), reveals their complex interaction with neurotransmitter systems and their potential impact on emotional learning and memory. These studies offer insights into how chloride-containing compounds can influence neurobiological processes (McEwen & Olié, 2005).
Water Treatment and Hydrometallurgical Processes
Chloride salts are crucial in the regeneration of hydrochloric acid in hydrometallurgical processes, demonstrating their importance in the recycling of leaching agents and in the reduction of environmental impact of mining operations (McKinley & Ghahreman, 2018).
Toxicity and Environmental Impact
The occurrence and toxicity of triclosan, a chlorinated compound, in environmental settings have been extensively reviewed, highlighting the persistence and bioaccumulation potential of such compounds. This research points to the broader ecological concerns associated with the use and disposal of chloride-containing chemicals (Bedoux et al., 2012).
属性
IUPAC Name |
(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoic acid;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O7.ClH/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29;/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29);1H/t12-,13-,14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJBEQWPRFQNFU-JKBZPBJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)O)CC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)O)N)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxypyridinoline Chloride Trihydrochloride Salt | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)
